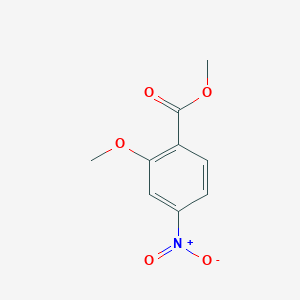

Methyl 2-methoxy-4-nitrobenzoate

Description

Contextualization within Substituted Nitrobenzoate Ester Chemistry

Substituted nitrobenzoate esters are a class of compounds extensively studied in organic chemistry, primarily for their role in mechanistic studies and as synthetic precursors. The nitration of methyl benzoate (B1203000), a classic example of an electrophilic aromatic substitution reaction, typically yields methyl 3-nitrobenzoate. aiinmr.comechemi.comumkc.edu This outcome is dictated by the electronic properties of the methyl ester group, which is an electron-withdrawing group and a meta-director. umkc.edursc.org

The chemistry of Methyl 2-methoxy-4-nitrobenzoate is understood within this broader context. The benzene (B151609) ring is substituted with both an electron-donating group (the methoxy (B1213986) group, -OCH₃) and two electron-withdrawing groups (the nitro group, -NO₂, and the methyl ester, -COOCH₃). The interplay between these substituents governs the molecule's reactivity.

Electron-Withdrawing Groups (-NO₂ and -COOCH₃): These groups deactivate the benzene ring towards further electrophilic substitution by decreasing its electron density. aiinmr.comumkc.edu

Electron-Donating Group (-OCH₃): The methoxy group is an activating, ortho-para directing group.

The final substitution pattern of this compound is a result of a synthetic pathway that strategically introduces these groups, rather than a direct nitration of methyl 2-methoxybenzoate (B1232891). For instance, a plausible synthesis route involves the esterification of 2-methoxy-4-nitrobenzoic acid. sigmaaldrich.com The precursor acid itself can be prepared from 2-hydroxy-4-nitrobenzoic acid. sigmaaldrich.com This multi-step approach is necessary to achieve the specific regio-isomerism that defines the compound.

The reactivity of the functional groups is a key aspect of its chemistry. The nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the methoxy group can potentially be cleaved to a phenol. These transformations are fundamental in utilizing nitrobenzoate esters as intermediates for creating diverse and complex molecules.

Academic Significance and Research Perspectives on this compound

The academic significance of this compound lies in its utility as a versatile intermediate in organic synthesis. chemimpex.com Researchers utilize this compound and its structural isomers as starting materials for the synthesis of various target molecules, including biologically active compounds and advanced materials. chemimpex.comsigmaaldrich.com

Key Research Applications:

Intermediate for Complex Synthesis: The compound's functional groups provide multiple reaction sites. The nitro group is a precursor to an amino group, a common functionality in pharmaceuticals. The ester group can be converted into an amide or a carboxylic acid, enabling further coupling reactions. sigmaaldrich.com This multi-functionality makes it a valuable building block for constructing more elaborate chemical structures.

Synthesis of Heterocyclic Compounds: The strategic placement of the nitro and methoxy groups makes it a suitable precursor for synthesizing heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular reactions, can lead to the formation of nitrogen-containing ring systems.

Medicinal Chemistry Research: Substituted nitroaromatics are important scaffolds in drug discovery. Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, related compounds are used as intermediates in the synthesis of potential antagonists for chemokine receptors. sigmaaldrich.com

Research perspectives focus on expanding the synthetic utility of this compound. This includes developing more efficient and selective methods for its synthesis and subsequent transformations. The study of its reactivity, including the selective manipulation of one functional group in the presence of others, is an ongoing area of interest in synthetic methodology. The compound serves as a model for understanding the electronic and steric effects of multiple substituents on the reactivity of an aromatic ring.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dinitrotoluene |

| 2-Hydroxy-4-methylbenzoic acid |

| 2-hydroxy-4-nitrobenzoic acid |

| 2-methoxy-4-methylbenzoic acid |

| 2-methoxy-4-nitrobenzamide |

| 2-methoxy-4-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| 4-Amino-2-methoxybenzamide |

| 4-nitrophthalic acid |

| 4-Nitro-o-xylene |

| Methyl 2-bromobenzoate |

| Methyl 2-methoxy-4-methybenzoate |

| Methyl 3-nitrobenzoate |

| Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate |

| Methyl 4-chloro-3-methoxy-5-nitrobenzoate |

| Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate |

| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate |

| Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate |

| Methyl benzoate |

| m-nitrobenzoic acid |

| N,2-Dimethoxy-N-methyl-4-nitrobenzamide |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOXZWILIMTOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445039 | |

| Record name | Methyl 2-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39106-79-1 | |

| Record name | Methyl 2-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations for Methyl 2 Methoxy 4 Nitrobenzoate and Its Analogs

Regioselective Nitration Methodologies

Electrophilic Aromatic Nitration Mechanisms in Benzoate (B1203000) Esters

Electrophilic aromatic substitution is a fundamental organic reaction where an electrophile replaces a hydrogen atom on an aromatic ring. grabmyessay.com The nitration of methyl benzoate is a classic example of this reaction, typically employing a mixture of concentrated nitric acid and sulfuric acid. echemi.comrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). aiinmr.comchegg.com This nitronium ion is the active species that attacks the electron-rich benzene (B151609) ring. grabmyessay.comaiinmr.com

The ester group (-COOCH3) of methyl benzoate is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. echemi.comrsc.org This deactivation occurs because the carbonyl group withdraws electron density from the ring, making it less nucleophilic. echemi.comrsc.org Consequently, the reaction requires relatively low temperatures to control the reaction rate and prevent over-nitration. echemi.comyoutube.com The deactivating nature of the ester group also directs the incoming nitro group primarily to the meta-position. echemi.comchegg.com This regioselectivity is due to the relative stability of the resonance-stabilized intermediate (arenium ion or σ-complex) formed during the attack. rsc.orgchegg.com The attack at the meta-position avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing ester group, which would be highly destabilizing. The final step involves the removal of a proton from the ring by a weak base, such as the bisulfate ion, to restore the aromaticity of the ring and yield methyl 3-nitrobenzoate as the major product. chegg.com

Catalyst-Controlled Nitration Approaches

Modern synthetic chemistry seeks to develop milder and more selective methods for nitration, moving beyond the traditional mixed-acid system which can be harsh and lead to poor regioselectivity and functional group intolerance. frontiersin.orgnih.gov Catalyst-controlled nitration approaches offer a promising alternative.

One such approach involves the use of a bench-stable and recyclable nitrating reagent based on saccharin, which acts as a controllable source of the nitronium ion. nih.gov This method allows for the mild and practical nitration of a wide range of arenes, including those with sensitive functional groups like esters, with excellent functional group tolerance. nih.gov For instance, the nitration of methyl benzoate using this system proceeds smoothly without hydrolysis of the ester moiety. nih.gov Lewis acids, such as magnesium perchlorate (B79767) ([Mg(ClO4)2]), can be employed to catalyze these reactions, enhancing the yield in some cases. nih.gov

Another innovative strategy utilizes an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid at room temperature. rsc.org This medium provides a mild environment for the nitration of aromatic compounds, exhibiting high regioselectivity. rsc.org The use of dilute aqueous nitric acid, sometimes in conjunction with non-traditional activation methods, is being explored to create more environmentally benign and safer nitration protocols. nih.gov These methods aim to reduce the use of corrosive co-acids and improve safety by operating at ambient temperatures. frontiersin.orgnih.gov

Furthermore, the choice of solvent can significantly influence the regioselectivity of nitration. For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester yields different isomers depending on whether acetic anhydride (B1165640) or trifluoroacetic acid is used as the solvent. nih.gov This highlights the potential for controlling the position of nitration by carefully selecting the reaction medium.

Esterification Techniques for Substituted Benzoic Acids

The esterification of carboxylic acids, such as substituted benzoic acids, is a crucial transformation in organic synthesis. The Fischer-Speier esterification is a classic and widely used method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong Brønsted acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl). truman.edumdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. mdpi.com This is an equilibrium-controlled process, and to drive the reaction towards the ester product, excess alcohol is often used, or the water formed during the reaction is removed. truman.edu

For substituted benzoic acids, including those with nitro groups, the Fischer esterification is a reliable method. truman.eduacs.org For example, methyl 3-nitrobenzoate can be synthesized from 3-nitrobenzoic acid using methanol (B129727) and sulfuric acid. truman.edu Similarly, 4-amino-3-nitrobenzoic acid can be converted to its methyl ester via Fischer esterification. acs.orgbond.edu.au Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions. researchgate.net Using a sealed-vessel microwave, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) and a catalytic amount of H2SO4 can be achieved in good yield with reduced reaction times. researchgate.net

Beyond traditional mineral acids, various other catalytic systems have been developed. Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K-10 clay, offer a solvent-free and environmentally friendly alternative for the esterification of substituted benzoic acids with various alcohols, providing high yields for substrates with both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov N-bromosuccinimide (NBS) has also been reported as an efficient and selective catalyst for the direct esterification of aryl and alkyl carboxylic acids under neat conditions. nih.gov Additionally, tin(II) compounds have been utilized as catalysts for the preparation of benzoic esters, with the advantage of easy separation of the catalyst from the reaction mixture. google.com

The table below summarizes various esterification methods for substituted benzoic acids.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| 3-Nitrobenzoic Acid | Methanol | H2SO4 | Reflux | - | truman.edu |

| 4-Amino-3-nitrobenzoic Acid | Methanol | H2SO4 | Reflux | Workable | acs.orgbond.edu.au |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H2SO4 | Microwave (130-150°C) | Good | researchgate.net |

| Substituted Benzoic Acids | Methanol, Benzyl Alcohol | Phosphoric acid modified Montmorillonite K-10 | Solvent-free, reflux | High | ijstr.orgepa.gov |

| 4-Nitrobenzoic Acid | Methanol | N-bromosuccinimide (NBS) | 70°C, 20h | 92% | nih.gov |

| Benzoic Acid | Alcohols (C7-C13) | Tin(II) compound | Distillation of water | High purity | google.com |

| 3-Methoxy-4-hydroxybenzoic acid | Methanol | Thionyl chloride | Room temperature | - | mdpi.com |

Multi-Step Conversions from Precursors

The synthesis of complex molecules like Methyl 2-methoxy-4-nitrobenzoate often requires multi-step reaction sequences starting from readily available precursors. scribd.comtruman.edutruman.edu These syntheses involve a series of transformations to introduce and modify functional groups on the aromatic ring.

Strategies Involving Demethylation and Remethylation Pathways

Demethylation, the removal of a methyl group, is a key transformation in organic synthesis. wikipedia.org In the context of methoxy-substituted benzoic acids, demethylation can be a crucial step to enable further functionalization. For instance, the cleavage of aryl methyl ethers can be achieved using strong acids like hydrobromic or hydroiodic acid, or with more specialized reagents like boron tribromide (BBr3) at or below room temperature. wikipedia.org Cytochrome P450 enzymes can also catalyze O-demethylation reactions, which is of interest in bioremediation and biocatalysis. researchgate.net

A synthetic strategy for a related compound, bosutinib (B1684425), starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.com This precursor undergoes a series of reactions including esterification, alkylation, nitration, and reduction. mdpi.com While this specific example doesn't involve a demethylation-remethylation sequence, it highlights the manipulation of methoxy (B1213986) and other functional groups in a multi-step synthesis. A hypothetical pathway to this compound could involve the demethylation of a dimethoxy precursor to create a hydroxyl group, which could then be selectively remethylated after other transformations. The precise control of demethylation and remethylation is critical for achieving the desired substitution pattern.

Transformations from Substituted Methoxybenzoic Acid Derivatives

The synthesis of this compound can be envisioned through transformations of various substituted methoxybenzoic acid derivatives. A plausible precursor is 2-methoxy-4-nitrobenzoic acid. sigmaaldrich.com This acid can be esterified to the desired methyl ester using standard methods like Fischer esterification. truman.eduacs.org

The synthesis of 2-methoxy-4-nitrobenzoic acid itself can be achieved from different starting materials. For example, 2-methyl-4-nitrobenzoic acid can be synthesized by the oxidation of 4-nitro-o-xylene. chemicalbook.comgoogle.com Subsequent conversion of the methyl group to a methoxy group would be a challenging but conceivable transformation.

Another approach involves the manipulation of functional groups on a pre-existing methoxybenzoic acid scaffold. For example, a synthetic route to bosutinib starts with 3-methoxy-4-hydroxybenzoic acid, which is first esterified and then subjected to nitration. mdpi.com This demonstrates the feasibility of introducing a nitro group onto a methoxy-substituted benzoic acid derivative.

A more direct precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid via selective demethylation. google.com This hydroxy-nitro-methoxybenzoic acid can then be esterified to its methyl ester. google.com This highlights a pathway where a dimethoxy precursor is selectively demethylated to introduce a hydroxyl group, which could then potentially be remethylated or otherwise modified.

The following table outlines some relevant transformations of substituted methoxybenzoic acid derivatives.

| Starting Material | Reagents/Conditions | Product | Reference |

| 3-Methoxy-4-hydroxybenzoic acid | 1. Thionyl chloride, Methanol; 2. 1-bromo-3-chloropropane, K2CO3, DMF; 3. Nitration | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | mdpi.com |

| 4,5-Dimethoxy-2-nitrobenzoic acid | 20% aq. KOH, then acidification | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | google.com |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol, H2SO4 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | google.com |

| 4-Nitro-o-xylene | Dilute HNO3, radical initiator, phase transfer catalyst | 2-Methyl-4-nitrobenzoic acid | google.com |

| 2-Methoxy-4-nitrobenzoic acid | - | Starting material for various syntheses | sigmaaldrich.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of specialized chemical compounds like this compound is increasingly governed by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores advanced synthetic strategies that align with these principles, focusing on microwave-assisted protocols, the pursuit of solvent-free and catalyst-free conditions, and the critical evaluation of synthetic routes through the lens of atom economy and waste minimization.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.org By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. rasayanjournal.co.in This rapid, volumetric heating is more energy-efficient and often leads to higher product yields and purity by minimizing the formation of side products. rasayanjournal.co.inresearchgate.net

While specific microwave-assisted protocols for this compound are not extensively detailed in dedicated literature, the synthesis of structurally similar compounds provides a strong precedent. For instance, the esterification of nitro-substituted anthranilic acids has been successfully achieved under microwave irradiation, demonstrating a significant improvement over traditional methods. researchgate.net In a relevant example, the synthesis of methyl 5-nitroanthranilate (B1242031) was accomplished with a 92% yield in just 15 minutes at 100°C using microwave heating. researchgate.net This contrasts sharply with conventional methods that often require prolonged refluxing. ajrconline.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification for a Nitrobenzoate Analog

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 1-12 hours) | 5-15 minutes | ajrconline.orgrasayanjournal.co.inresearchgate.net |

| Energy Input | Conductive heating, less efficient | Direct dielectric heating, highly efficient | researchgate.net |

| Product Yield | Moderate to good | Good to excellent (e.g., ~92%) | researchgate.net |

| Side Products | Higher potential for side product formation | Often cleaner reactions with fewer byproducts | rasayanjournal.co.in |

| Typical Setup | Reflux apparatus | Sealed-vessel in a dedicated microwave reactor | researchgate.net |

Solvent-Free and Catalyst-Free Reaction Conditions

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. evergreensinochem.com Solvent-free, or neat, reaction conditions represent an ideal scenario. Often, these reactions are facilitated by grinding reagents together or by adsorbing them onto a solid support and applying microwave energy. rasayanjournal.co.inmdpi.com This approach not only eliminates the need for a solvent but can also enhance reaction rates and selectivity.

The concept of catalyst-free synthesis is another frontier in green chemistry, aiming to simplify processes and avoid the use of potentially toxic or expensive catalysts. researchgate.net While many reactions, including esterification and nitration, traditionally rely on strong acid catalysts, research is exploring conditions where these can be avoided. google.com Catalyst-free C=N bond formations have been successfully developed by using water as a co-solvent under mild, open-air conditions, showcasing the potential for innovative, catalyst-free protocols in organic synthesis. nih.gov

However, achieving both solvent-free and catalyst-free conditions for the synthesis of this compound presents significant challenges. The esterification of 2-methoxy-4-nitrobenzoic acid typically requires an acid catalyst to proceed at a reasonable rate. Similarly, the nitration of methyl 2-methoxybenzoate (B1232891) is a classic electrophilic aromatic substitution that conventionally requires a strong acid catalyst system like a mixture of nitric and sulfuric acids. google.com While catalyst-free approaches are being developed for various transformations, their application to this specific synthesis is not yet established and remains an area for future research.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A reaction with high atom economy is inherently more sustainable as it generates less waste. rsc.org

The synthesis of this compound can be envisioned through two primary routes, each with a distinct atom economy.

Route A: Esterification of 2-methoxy-4-nitrobenzoic acid. In this reaction, the acid reacts with methanol, typically with an acid catalyst, to form the methyl ester and water.

Route B: Nitration of methyl 2-methoxybenzoate. This route involves reacting the parent ester with a nitrating agent, classically a mixture of nitric acid and sulfuric acid, to add the nitro group.

The theoretical atom economy for these routes can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Analysis of Potential Synthetic Routes to this compound

| Route | Reaction | Reactants | Desired Product | Byproducts | % Atom Economy | Reference |

|---|---|---|---|---|---|---|

| A | Esterification | 2-methoxy-4-nitrobenzoic acid (197.13 g/mol ) + Methanol (32.04 g/mol ) | This compound (211.16 g/mol ) | Water (18.01 g/mol ) | 92.1% | primescholars.comrsc.org |

| B | Nitration | Methyl 2-methoxybenzoate (166.17 g/mol ) + Nitric Acid (63.01 g/mol ) | this compound (211.16 g/mol ) | Water (18.02 g/mol ) | 92.2% | primescholars.comrsc.org |

While the theoretical atom economy for both routes appears impressively high and nearly identical, this calculation does not account for catalysts or reagents used in stoichiometric amounts. In Route B, the traditional use of sulfuric acid as a catalyst and dehydrating agent generates a significant amount of acidic waste, drastically lowering the actual process efficiency and creating an environmental burden. rsc.org

Therefore, from a waste minimization perspective, Route A is inherently greener as its only byproduct is water. For Route B to become more sustainable, alternative nitration methods are required. The use of solid acid catalysts, such as zeolites or acid-activated bentonite, which can be recovered and reused, presents a promising green alternative to homogenous sulfuric acid catalysis. researchgate.netresearchgate.net These approaches align with the principles of waste minimization by reducing the generation of hazardous liquid waste and simplifying product purification.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Methoxy 4 Nitrobenzoate Derivatives

Reduction Chemistry of the Aromatic Nitro Group

The selective reduction of the aromatic nitro group is a cornerstone of organic synthesis, providing a gateway to a wide array of amino compounds. In the context of methyl 2-methoxy-4-nitrobenzoate, this transformation is of particular interest for the synthesis of substituted anilines, which are valuable intermediates in the pharmaceutical and materials science industries.

Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of nitroarenes to their corresponding anilines is a widely employed and efficient method. The generally accepted mechanism for this transformation is the Haber mechanism, which proposes two main pathways: a direct reduction pathway and a condensation pathway.

The direct reduction pathway involves the stepwise reduction of the nitro group on the catalyst surface. Initially, the nitro group is reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine derivative (Ar-NHOH). The final step involves the hydrogenolysis of the hydroxylamine to the corresponding aniline (Ar-NH2).

The condensation pathway , on the other hand, involves the reaction of the intermediate nitroso and hydroxylamine species to form an azoxy compound (Ar-N=N(O)-Ar). This is subsequently reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar), which is finally cleaved to yield two equivalents of the aniline.

The predominance of one pathway over the other is influenced by factors such as the nature of the catalyst, the solvent system, and the reaction conditions. For the hydrogenation of substituted nitroarenes like this compound, the choice of catalyst is crucial for achieving high chemoselectivity, ensuring that the ester and methoxy (B1213986) groups remain intact.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

Table 1: Proposed Intermediates in the Catalytic Hydrogenation of a Generic Nitroarene (ArNO₂)

| Intermediate Species | Chemical Formula | Pathway |

| Nitrosoarene | Ar-NO | Direct & Condensation |

| Hydroxylamine | Ar-NHOH | Direct & Condensation |

| Azoxyarene | Ar-N=N(O)-Ar | Condensation |

| Azoarene | Ar-N=N-Ar | Condensation |

| Hydrazoarene | Ar-NH-NH-Ar | Condensation |

Reductive Conversion to Amino Derivatives

The primary product of the complete reduction of the nitro group in this compound is methyl 4-amino-2-methoxybenzoate. This transformation is a key step in the synthesis of various more complex molecules. The presence of the ester and methoxy groups on the aromatic ring can influence the rate and selectivity of the reduction.

For instance, the electron-donating methoxy group can modulate the electron density of the aromatic ring, which in turn can affect the adsorption of the nitro group onto the catalyst surface. However, in most catalytic hydrogenation systems, the nitro group is significantly more reactive than the ester or ether functionalities, allowing for a high degree of chemoselectivity.

Detailed research on the reduction of substituted nitrobenzoates has shown that with the appropriate choice of catalyst and reaction conditions, the conversion to the corresponding amino derivative can be achieved in high yields. For example, studies on similar substrates have demonstrated near-quantitative conversion using Pd/C in ethanol under moderate hydrogen pressure.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in this compound, a result of the powerful electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a versatile method for introducing a variety of functional groups onto the aromatic ring.

Substitution Mechanisms of Nitro and Other Leaving Groups

The SNAr mechanism is a two-step process. The first, and typically rate-determining, step involves the attack of a nucleophile on the aromatic ring at a carbon atom bearing a suitable leaving group. This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. In this compound, the nitro group at the 4-position strongly activates the ring for nucleophilic attack.

Potential leaving groups in derivatives of this compound could include halogens or even the nitro group itself under certain conditions. The ability of the nitro group to act as a leaving group is less common than for halogens but is well-documented in highly activated systems. The stability of the leaving group as an anion is a key factor in its departure.

Influence of Electronic and Steric Factors on SNAr Pathways

The regioselectivity and rate of SNAr reactions are significantly influenced by both electronic and steric factors.

Steric Factors: The methoxy group at the 2-position can exert a steric hindrance effect, potentially impeding the approach of a nucleophile to the adjacent C1 and C3 positions. The extent of this steric hindrance depends on the size of the incoming nucleophile. Bulky nucleophiles will experience greater steric repulsion, which may favor attack at a less hindered site or slow down the reaction rate.

Hydrolytic Cleavage of the Ester Functionality

The ester group in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-methoxy-4-nitrobenzoic acid and methanol (B129727). The mechanism of this transformation is dependent on the pH of the reaction medium.

Under basic conditions , the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide ion as a leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt.

Under acidic conditions , the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve proton transfer and the elimination of methanol as a leaving group to yield the carboxylic acid.

The electronic nature of the substituents on the aromatic ring can influence the rate of hydrolysis. The electron-withdrawing nitro group at the 4-position increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by both hydroxide and water. The electron-donating methoxy group at the 2-position, through its resonance effect, can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of hydrolysis compared to an unsubstituted benzoate (B1203000). However, its inductive effect can have the opposite influence. The net effect on the hydrolysis rate is a combination of these electronic factors.

Theoretical Studies of Reaction Pathways and Intermediates

Computational chemistry offers a powerful lens through which to view the dynamic processes of chemical reactions. By modeling the interactions of molecules at the quantum level, researchers can map out the energetic landscapes of reactions, identify the structures of fleeting transition states, and analyze the electronic changes that occur during bond formation and cleavage. Such studies are instrumental in rationalizing experimental observations and in the predictive design of new synthetic methodologies.

Energy Profiles and Transition State Analysis

The study of reaction energy profiles and the analysis of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a reaction, thereby revealing the most probable pathway from reactants to products.

While specific DFT studies detailing the complete energy profile for reactions of this compound are not extensively available in the public domain, the principles of such analyses can be understood from studies on structurally related nitroaromatic compounds. For a hypothetical transformation, such as nucleophilic aromatic substitution or the initial steps of reduction, computational analysis would typically involve the following:

Conformational Analysis: Identifying the lowest energy conformations of the reactant, this compound, and any associated reagents. This is crucial as the starting geometry can significantly influence the subsequent reaction pathway.

Locating Stationary Points: Calculating the energies of the reactants, products, any intermediates, and, critically, the transition states that connect them. Transition states represent the energy maxima along the reaction coordinate and are characterized by a single imaginary vibrational frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from a transition state down to the corresponding reactant and product, confirming that the located transition state indeed connects the intended species.

For a molecule like this compound, theoretical studies would likely focus on how the electron-withdrawing nitro group and the electron-donating methoxy group influence the stability of intermediates and the energy of transition states. For instance, in a nucleophilic aromatic substitution reaction, these substituents would play a critical role in stabilizing the Meisenheimer complex intermediate.

Table 1: Hypothetical Energy Profile Data for a Reaction of a Substituted Nitrobenzoate

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Note: This table is illustrative and based on typical values for related reactions. The data does not represent experimentally or computationally verified values for this compound.

Electron Transfer Processes in Reduction Reactions

The reduction of the nitro group in aromatic compounds is a cornerstone of organic synthesis and is of significant biological relevance. The process is known to proceed through a series of electron and proton transfer steps, often involving radical intermediates. Theoretical studies are essential for elucidating the precise mechanisms of these electron transfer events.

The reduction of a nitroaromatic compound like this compound can be initiated by a single-electron transfer (SET) to form a nitroaromatic radical anion. The feasibility and rate of this initial electron transfer are governed by the reduction potential of the nitro compound. Computational methods can predict these reduction potentials, providing insight into the thermodynamics of the electron transfer process.

Following the initial electron transfer, a cascade of subsequent electron and proton transfers can lead to various reduction products, such as the corresponding nitroso, hydroxylamino, and amino compounds. The specific pathway and the nature of the intermediates can be highly dependent on the reaction conditions, such as the reducing agent and the pH of the medium.

Theoretical models can be used to study the electronic structure of the radical anion intermediate. The spin density distribution, for example, can indicate which atoms are most susceptible to subsequent reactions, such as protonation. Furthermore, the energy barriers for the subsequent transformation steps of the radical anion can be calculated to map out the complete reaction mechanism.

Table 2: Key Parameters in the Theoretical Study of Electron Transfer in Nitroaromatic Reduction

| Parameter | Significance |

| Reduction Potential | Thermodynamic driving force for the initial electron transfer. |

| Spin Density Distribution | Indicates the localization of the unpaired electron in the radical anion, highlighting reactive sites. |

| Proton Affinity | The energy change upon protonation of the radical anion, which is a key step in the reduction pathway. |

| Activation Energies of Subsequent Steps | Determine the rate-limiting step of the overall reduction process. |

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 2 Methoxy 4 Nitrobenzoate Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Assignments

A ¹H NMR spectrum for Methyl 2-methoxy-4-nitrobenzoate would be expected to show distinct signals for the aromatic protons and the two different methyl groups (ester and ether). The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group. The protons on the aromatic ring would exhibit specific splitting patterns (coupling) based on their relationship to each other (ortho, meta). However, specific chemical shifts and coupling constants (J values) are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would display separate signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear significantly downfield (typically 160-170 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with their exact shifts determined by the attached functional groups. The carbons of the methoxy and methyl ester groups would appear upfield. A definitive assignment requires experimental data, which is currently unavailable.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 211.17 g/mol ), the molecular ion peak (M+) would be expected at m/z 211. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH3) or the methyl group (-•CH3) from the ester, leading to characteristic daughter ions. A detailed fragmentation pathway cannot be constructed without experimental mass spectral data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy identify functional groups based on their characteristic vibrational frequencies. Key expected absorptions for this molecule would include:

C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.

NO₂ stretches (nitro group): Two strong bands, one asymmetric (around 1520-1560 cm⁻¹) and one symmetric (around 1340-1380 cm⁻¹).

C-O stretches (ester and ether): Bands in the 1000-1300 cm⁻¹ region.

C-H stretches (aromatic and methyl): Bands around 2850-3100 cm⁻¹. Precise wavenumber values and Raman shifts from experimental spectra are required for a full analysis but are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The presence of the nitrobenzoate chromophore would lead to characteristic absorption bands in the UV region. The specific wavelengths of maximum absorbance (λmax), which correspond to π→π* and n→π* electronic transitions, are determined experimentally. This data is not present in the available literature.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, a single crystal of this compound would need to be analyzed using X-ray diffraction. This analysis would provide definitive data on bond lengths, bond angles, crystal system, and space group. No crystallographic studies for this specific compound have been found in the public domain.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: The molecule, lacking strong hydrogen bond donors like hydroxyl or amine groups, is anticipated to participate in weaker C—H···O hydrogen bonds. The oxygen atoms of the nitro group and the carbonyl group of the ester are potential hydrogen bond acceptors, while the aromatic and methyl protons can act as donors. These interactions, although weak, can collectively contribute to the stability of the crystal lattice.

π-Stacking: The presence of the planar benzene (B151609) ring in this compound suggests the likelihood of π-stacking interactions between adjacent molecules. In many nitroaromatic compounds, these interactions are a significant factor in their crystal packing, often with centroid-to-centroid distances in the range of 3.6 to 4.1 Å. The electron-withdrawing nature of the nitro group can influence the quadrupole moment of the aromatic ring, favoring offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion.

A summary of expected intermolecular interactions is presented in Table 1.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| Hydrogen Bonding | Aromatic C-H, Methyl C-H | Nitro O, Carbonyl O | Moderate |

| π-Stacking | Benzene Ring | Benzene Ring | Significant |

Table 1: Expected Intermolecular Interactions in Crystalline this compound. This interactive table outlines the potential non-covalent interactions that stabilize the crystal structure of the compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystallographic information file (CIF) from single-crystal X-ray diffraction.

Were the crystal structure of this compound determined, a Hirshfeld surface analysis would be performed to map the close contacts between molecules. The surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, provide quantitative insights into the nature and extent of intermolecular interactions.

Advanced Chromatographic Techniques for Purity Assessment and Process Monitoring

Advanced chromatographic techniques are indispensable for the purity assessment and in-process monitoring of this compound synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of aromatic nitro compounds. For this compound, a C18 column would likely provide good separation from starting materials, by-products, and other impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like acetic or phosphoric acid) and an organic modifier such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating compounds with a range of polarities. UV detection is highly suitable for this compound due to the strong chromophore of the nitroaromatic system, with a detection wavelength typically set around 254 nm.

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides not only quantitative information about the purity but also structural information for the identification of unknown impurities through their fragmentation patterns. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate for the separation. The injector and detector temperatures would be optimized to ensure efficient vaporization and detection without thermal degradation.

These chromatographic methods are crucial for quality control of the final product and for monitoring the progress of the nitration reaction to optimize reaction conditions and maximize yield and purity.

A summary of typical chromatographic conditions is presented in Table 2.

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (254 nm) | Purity assessment, reaction monitoring |

| GC | DB-5 (or similar) | Helium | FID or MS | Purity assessment, impurity identification |

Table 2: Typical Advanced Chromatographic Techniques for the Analysis of this compound. This interactive table details common methodologies for assessing the purity and monitoring the synthesis of the title compound.

Exploration of Synthetic Applications and Derivatization Potential of Methyl 2 Methoxy 4 Nitrobenzoate in Organic Synthesis

Methyl 2-methoxy-4-nitrobenzoate as a Versatile Intermediate in Multi-step Syntheses

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A prominent example of its application is in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. nih.gov In a reported synthetic route, a derivative of this compound serves as a key precursor. The synthesis involves a sequence of reactions, including alkylation, nitration, reduction of the nitro group, cyclization to form the quinazoline core, chlorination, and subsequent amination reactions to furnish the final drug molecule. mdpi.comnih.gov This multi-step process highlights the utility of the nitrobenzoate scaffold in building complex, biologically active compounds. scribd.comtruman.edutruman.edu

The nitro group, in particular, is a versatile functional handle. It can be readily reduced to an amino group, which then allows for a variety of subsequent transformations, such as diazotization or amide bond formation. The ester and methoxy (B1213986) groups can also be manipulated or can influence the reactivity of the aromatic ring, making this compound a strategically important building block in synthetic organic chemistry.

Formation of Functionalized Benzoate (B1203000) Derivatives

The functional groups of this compound are amenable to a range of chemical transformations, enabling the synthesis of a diverse library of functionalized benzoate derivatives.

The ester functionality of this compound can be converted into an amide through aminolysis. More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, 2-methoxy-4-nitrobenzoic acid, which can then be coupled with a variety of amines to form amide derivatives. sigmaaldrich.com This transformation is a cornerstone of medicinal chemistry, as the amide bond is a key feature in many biologically active molecules.

The nitro group can be reduced to an amine, yielding methyl 2-amino-4-methoxybenzoate. This reduction is typically achieved through catalytic hydrogenation or by using reducing agents like iron in acidic media. The resulting aniline derivative is a valuable intermediate for further functionalization, including the introduction of new substituents on the aromatic ring or the formation of heterocyclic systems.

Furthermore, the corresponding carboxylic acid, 2-methoxy-4-nitrobenzoic acid, has been used as a starting material for the synthesis of ynone derivatives. sigmaaldrich.com Ynones are valuable synthetic intermediates that can participate in a variety of cycloaddition and addition reactions to form more complex molecular architectures.

Table 1: Potential Functionalized Derivatives of this compound

| Derivative Class | General Structure | Synthetic Precursor | Key Transformation |

| Amides | 2-Methoxy-4-nitrobenzoic acid | Amide coupling | |

| Amines | This compound | Nitro group reduction | |

| Ynones | 2-Methoxy-4-nitrobenzoic acid | Reaction with alkynes |

The ester group of this compound can react with hydrazine (N₂H₄) to form the corresponding benzohydrazide. This reaction is a common method for the synthesis of hydrazide derivatives. researchgate.net Benzohydrazides are versatile building blocks that can be further reacted with aldehydes and ketones to form hydrazones, which exhibit a wide range of biological activities. These hydrazones can also serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the nitro and methoxy groups on the aromatic ring can influence the reactivity of the hydrazide and the properties of the resulting derivatives.

Building Block Utility in Heterocyclic Compound Synthesis

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. A key transformation that enables this utility is the reduction of the nitro group to an amine. The resulting ortho-amino-methoxy-benzoate derivative can then undergo cyclization reactions with various reagents to form fused heterocyclic systems.

One of the most significant applications is in the synthesis of quinazolines and their derivatives. For example, the amino derivative obtained from the reduction of a similar nitrobenzoate can be cyclized to form a quinazolinone, a privileged scaffold in medicinal chemistry. The synthesis of the anti-cancer drug Gefitinib, which features a quinazoline core, from a derivative of this compound, underscores the importance of this building block in accessing this class of heterocycles. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design in Chemical Synthesis

While specific structure-activity relationship (SAR) studies focused exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles of SAR can be readily applied to this scaffold for the targeted design of new bioactive molecules. sci-hub.box SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

For derivatives of this compound, SAR studies could explore the impact of modifying each of its functional groups. For instance, the methoxy group could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing groups to probe the electronic requirements for activity. nih.govnih.govdundee.ac.ukmdpi.com The nitro group, after reduction to an amine, could be acylated with a variety of carboxylic acids to explore the effect of different amide substituents. The ester group could be converted to a library of amides or other functional groups to investigate the role of this position in target binding.

By systematically synthesizing and testing a library of such derivatives, researchers can build a comprehensive understanding of the structural features required for optimal biological activity, guiding the design of more potent and selective compounds.

Table 2: Potential Modifications for SAR Studies of this compound Derivatives

| Position of Modification | Original Group | Potential Modifications | Rationale |

| 2-position | Methoxy (-OCH₃) | -OC₂H₅, -OPr, -OH, -F, -Cl | Investigate steric and electronic effects |

| 4-position | Nitro (-NO₂) | -NH₂, -NHCOR, -NHSO₂R | Explore role of hydrogen bonding and substituent size |

| 1-position (Ester) | Methyl Ester (-COOCH₃) | -COOH, -CONH₂, -CONHR | Evaluate importance of this group for target interaction |

Precursors for Specialized Reagents and Ligands

The versatile reactivity of this compound suggests its potential as a precursor for the synthesis of specialized reagents and ligands for various applications in chemistry. For instance, the amino derivative obtained after nitro reduction can be diazotized and converted into a range of other functional groups, such as halogens, a cyano group, or a hydroxyl group, through Sandmeyer or related reactions. This would provide access to a series of substituted 2-methoxybenzoates that could serve as building blocks for more complex syntheses or as specialized reagents themselves.

Furthermore, the aromatic ring and its substituents could be elaborated to create ligands for metal catalysis. umich.edu For example, the introduction of phosphine or other coordinating groups onto the aromatic ring could lead to the formation of novel ligands with unique electronic and steric properties. The development of such specialized reagents and ligands from readily available starting materials like this compound is a continual area of interest in synthetic chemistry. The potential to create chemical probes for studying biological systems also exists, where the core structure can be functionalized with reporter groups. rsc.org

Emerging Research Frontiers and Future Perspectives in Methyl 2 Methoxy 4 Nitrobenzoate Chemistry

Development of Novel Catalytic Systems for Transformations

The transformation of Methyl 2-methoxy-4-nitrobenzoate and related nitroaromatic compounds is a key area of research, with a focus on developing more efficient and selective catalytic systems. A primary transformation of interest is the reduction of the nitro group to an amine, which is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.

Recent research has explored the use of novel catalysts for the reduction of nitroarenes. For instance, cobalt oxide nanocomposites have been synthesized and utilized for the catalytic degradation of nitrophenols, a class of compounds to which this compound belongs. mdpi.com These nanocomposites, particularly when enhanced with carboxymethylcellulose, exhibit high surface areas and can lead to faster reduction rates. mdpi.com The mechanism often involves the use of a reducing agent like sodium borohydride (B1222165) in an aqueous solution, where the nanocatalyst facilitates the transfer of electrons to the nitro group, leading to its reduction. mdpi.com

Another area of development is the use of phase-transfer catalysts. In the synthesis of related compounds like 2-methyl-4-nitrobenzoic acid, the addition of a phase-transfer catalyst such as benzyltriethylammonium chloride has been shown to significantly improve the reaction yield under milder conditions. google.com This approach avoids the need for high temperatures and pressures, offering better selectivity. google.com Similarly, in the methylation of nitrophenols to produce nitroanisoles, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate the reaction between the phenoxide ion and the methylating agent in a two-phase system, leading to high yields.

The table below summarizes some novel catalytic systems and their applications in transformations relevant to this compound.

| Catalyst System | Transformation | Key Advantages |

| Cobalt Oxide Nanocomposites | Reduction of nitro group | High surface area, faster reduction rates. mdpi.com |

| Benzyltriethylammonium Chloride | Oxidation of methyl group | Improved yield, milder reaction conditions. google.com |

| Tetrabutylammonium Bromide | Methylation of hydroxyl group | Facilitates reaction in two-phase systems, high yield. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of reaction pathways. researchgate.netrjptonline.org For a compound like this compound, AI and ML can be applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. eurekalert.org

Machine learning models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. nih.gov This "forward-reaction prediction" can help chemists to identify potential side products and impurities, thereby refining the synthetic plan. nih.gov For the synthesis of this compound, which can involve multiple steps such as nitration and esterification, AI models could predict the regioselectivity of the nitration step, helping to minimize the formation of unwanted isomers. rsc.org

The optimization of reaction conditions is another area where AI can have a significant impact. By analyzing the relationships between various reaction parameters (e.g., temperature, solvent, catalyst) and the reaction yield, ML algorithms can identify the optimal conditions to maximize the production of this compound while minimizing waste. rjptonline.org

The integration of AI and ML in the synthesis of this compound and other complex molecules is still an evolving field, but it holds the promise of making chemical synthesis faster, more efficient, and more predictable.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. The goal is to develop methods that are not only efficient but also minimize the use and generation of hazardous substances. chemistryjournals.net

One key aspect of sustainable synthesis is the use of greener solvents. Traditional organic solvents are often volatile and toxic. chemistryjournals.net Research is ongoing to replace these with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net For instance, the nitration of aromatic compounds, a key step in the synthesis of this compound, is often carried out using a mixture of concentrated nitric and sulfuric acids, which generates a significant amount of acidic waste. rsc.org A greener approach involves using acetic anhydride (B1165640) as a catalyst instead of sulfuric acid, which can improve the selectivity of the reaction and reduce environmental pollution. google.com

Another strategy is to develop one-pot or cascade reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating the intermediates. researchopenworld.com This approach simplifies the process, reduces the use of solvents for purification, and minimizes waste. researchopenworld.com For example, a one-pot synthesis of a related nitrobenzoate could involve the sequential nitration and esterification of a suitable precursor in the same reactor.

The use of biocatalysis, employing enzymes to carry out chemical transformations, is another promising avenue for sustainable synthesis. Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of byproducts. While specific examples for this compound are not yet widely reported, the broader field of biocatalysis is rapidly expanding.

The table below highlights some sustainable approaches relevant to the synthesis of this compound.

| Sustainable Approach | Description | Potential Benefit |

| Greener Solvents | Replacing hazardous organic solvents with alternatives like water or ionic liquids. chemistryjournals.net | Reduced toxicity and environmental impact. chemistryjournals.net |

| Alternative Catalysts | Using catalysts like acetic anhydride for nitration instead of sulfuric acid. google.com | Improved selectivity and reduced acidic waste. google.com |

| Cascade Reactions | Combining multiple reaction steps in a single pot without isolating intermediates. researchopenworld.com | Simplified process, reduced solvent use and waste. researchopenworld.com |

| Biocatalysis | Utilizing enzymes to perform specific chemical transformations. | High selectivity, mild reaction conditions, reduced energy consumption. |

Advanced Characterization Techniques for Elucidating Reaction Mechanisms

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing existing synthetic methods and developing new ones. For reactions involving this compound, a suite of advanced characterization techniques can provide detailed insights into reaction pathways, intermediates, and transition states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. researchgate.net In the context of this compound synthesis, NMR can be used to monitor the progress of a reaction in real-time (in-situ monitoring), allowing for the identification of transient intermediates that may not be observable by other methods. Two-dimensional NMR techniques, such as COSY and HSQC, can help to resolve complex spectra and confirm the connectivity of atoms within the molecule.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is another indispensable technique for characterizing reaction products and intermediates. LC-MS, which couples liquid chromatography with mass spectrometry, can be used to separate complex mixtures and identify the components based on their mass-to-charge ratio. This is particularly useful for identifying byproducts in the synthesis of this compound.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule. mdpi.com These techniques can be used to follow the conversion of functional groups during a reaction, for example, the reduction of the nitro group in this compound to an amine.

X-ray crystallography can provide the definitive three-dimensional structure of a crystalline compound. researchgate.net While not directly used to study reaction mechanisms in solution, it can be used to characterize the final product, this compound, and confirm its stereochemistry.

The combination of these advanced characterization techniques provides a comprehensive picture of the reaction mechanism, enabling chemists to rationally design more efficient and selective synthetic routes.

Design and Synthesis of Advanced Materials Incorporating Nitrobenzoate Scaffolds

The nitrobenzoate scaffold, present in this compound, serves as a versatile building block for the design and synthesis of advanced materials with a wide range of applications. The presence of the nitro group and the benzoate (B1203000) ester functionality allows for further chemical modifications, enabling the incorporation of this scaffold into larger molecular architectures.

One area of interest is the development of novel pharmaceutical agents. The nitroaromatic moiety can be a key pharmacophore in certain drugs. For example, nitroimidazole-based compounds have been developed as antibacterial and anticancer agents. nih.gov The nitrobenzoate scaffold can be similarly functionalized to create new drug candidates. The reduction of the nitro group to an amine provides a handle for further derivatization, allowing for the synthesis of libraries of compounds for biological screening.

Nitrobenzoate derivatives are also being explored for applications in materials science. For instance, the incorporation of nitroaromatic compounds into polymers can modify their physical and chemical properties. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the material, making it potentially useful in organic electronics.

Furthermore, the ability of nitroaromatic compounds to form charge-transfer complexes makes them interesting candidates for the development of sensors and nonlinear optical materials. The specific substitution pattern of this compound, with its methoxy (B1213986) and nitro groups, can be tailored to tune these properties.

The synthesis of advanced materials based on the nitrobenzoate scaffold often involves multi-step synthetic sequences. For example, the synthesis of a ferrocene-modified analogue of a tyrosine kinase inhibitor involved the use of a methyl 4-methyl-3-nitrobenzoate starting material, which was then subjected to a series of reactions including reduction of the nitro group and amide coupling to construct the final complex molecule. mdpi.com

The continued exploration of the chemistry of this compound and related compounds will undoubtedly lead to the discovery of new materials with novel and useful properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.